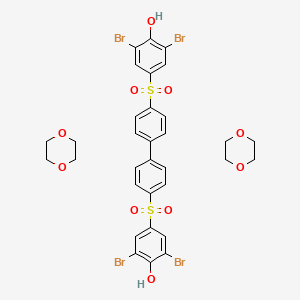
4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2)
Vue d'ensemble
Description
4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2), commonly known as BPS, is a synthetic compound used in scientific research. BPS is a derivative of bisphenol A (BPA) and is often used as a replacement for BPA due to its similar chemical properties. BPS is widely used in various fields of research, including biochemistry, physiology, and toxicology.
Mécanisme D'action
BPS is believed to act as an endocrine disruptor by binding to estrogen receptors in the body. This binding can interfere with the normal functioning of estrogen, which can lead to adverse health effects.
Biochemical and Physiological Effects:
Studies have shown that BPS exposure can lead to a range of biochemical and physiological effects. These effects include changes in gene expression, alterations in hormone levels, and disruption of reproductive function. BPS exposure has also been linked to increased risk of obesity, diabetes, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BPS in lab experiments is that it is a more stable compound than 4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2), which can degrade over time. BPS is also less likely to leach from plastic containers, which can lead to contamination of experimental samples. However, one limitation of using BPS is that it is still a relatively new compound, and its long-term health effects are not yet fully understood.
Orientations Futures
There are several areas of future research that could be explored in relation to BPS. One important area is the potential health effects of chronic low-level exposure to BPS, which is a common occurrence in the general population. Another area of research is the potential for BPS to act as an endocrine disruptor in non-human species, which could have implications for environmental health. Additionally, more research is needed to understand the mechanisms by which BPS exerts its effects on biological systems.
Applications De Recherche Scientifique
BPS is widely used in scientific research as a tool to study the effects of endocrine disruptors on biological systems. Endocrine disruptors are chemicals that interfere with the normal functioning of hormones in the body, which can lead to adverse health effects. BPS is often used as a substitute for 4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2) in research studies to investigate the potential health effects of 4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2) exposure.
Propriétés
IUPAC Name |
2,6-dibromo-4-[4-[4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol;1,4-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Br4O6S2.2C4H8O2/c25-19-9-17(10-20(26)23(19)29)35(31,32)15-5-1-13(2-6-15)14-3-7-16(8-4-14)36(33,34)18-11-21(27)24(30)22(28)12-18;2*1-2-6-4-3-5-1/h1-12,29-30H;2*1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCFHAVZCFZLOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1.C1COCCO1.C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC(=C(C(=C3)Br)O)Br)S(=O)(=O)C4=CC(=C(C(=C4)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30Br4O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
958.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B3823188.png)
![diethyl 3-methyl-5-{[(4-methyl-1-piperazinyl)acetyl]amino}-2,4-thiophenedicarboxylate diethanedioate](/img/structure/B3823199.png)
![N-{3-[(4-methyl-1-piperazinyl)methyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide oxalate](/img/structure/B3823205.png)
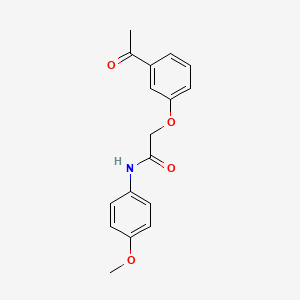
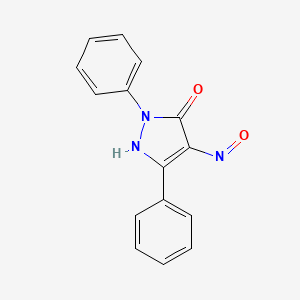
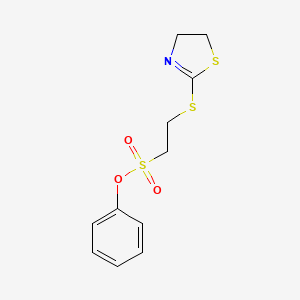
![5-methyl-5-{3-[(3-methylbenzyl)oxy]phenyl}-2,4-imidazolidinedione](/img/structure/B3823249.png)
![5-{3-[(4-chlorobenzyl)oxy]phenyl}-5-methyl-2,4-imidazolidinedione](/img/structure/B3823253.png)
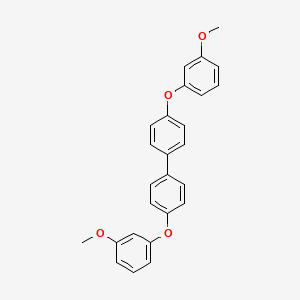

![N,N'-[4,4'-biphenyldiylbis(sulfonyl-4,1-phenylene)]bis(4-chlorobenzenesulfonamide)](/img/structure/B3823273.png)
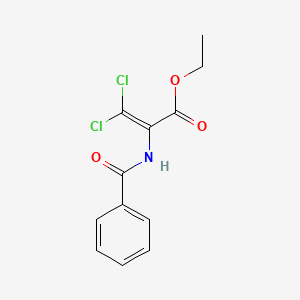
![N-[1-(benzylamino)-2,2-dichloroethyl]benzamide](/img/structure/B3823283.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3823292.png)